molecular formula C8H9Cl B1584093 1-Chloro-3-ethylbenzene CAS No. 620-16-6

1-Chloro-3-ethylbenzene

Cat. No.: B1584093
CAS No.: 620-16-6
M. Wt: 140.61 g/mol
InChI Key: LOXUEGMPESDGBQ-UHFFFAOYSA-N
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Description

1-Chloro-3-ethylbenzene, also known as m-chloroethylbenzene or 3-ethylchlorobenzene, is an organic compound with the molecular formula C8H9Cl. It is a derivative of benzene, where a chlorine atom and an ethyl group are substituted at the meta positions on the benzene ring. This compound is a colorless liquid with a characteristic aromatic odor .

Preparation Methods

1-Chloro-3-ethylbenzene can be synthesized through various methods, including:

Scientific Research Applications

Chemical Properties and Structure

1-Chloro-3-ethylbenzene is characterized by a chlorinated ethylbenzene structure, where a chlorine atom is substituted at the meta position relative to an ethyl group on a benzene ring. This unique arrangement influences its reactivity and interactions in chemical processes.

Scientific Research Applications

This compound has several notable applications in scientific research:

Analytical Chemistry

  • Reference Compound : 1-CEB serves as a reference standard in chromatography and spectroscopy. Its well-defined structure aids in identifying unknown compounds with similar characteristics during analytical procedures.

Material Science

  • Development of New Materials : Research indicates potential applications of halogenated aromatics like 1-CEB in creating flame retardants and components for liquid crystals. These materials are essential for various high-performance applications.

Toxicological Studies

  • Biological Activity : While specific research on 1-CEB's biological effects is limited, studies on similar chlorinated compounds suggest potential endocrine-disrupting properties and toxicological concerns related to reproductive health. Further investigations are necessary to elucidate these effects fully .

Case Study 1: Toxicological Profiling

A study conducted by the International Agency for Research on Cancer (IARC) examined the toxicity of ethylbenzene and its derivatives, including this compound. The findings highlighted increased liver and kidney weights in animal models exposed to chlorinated aromatic compounds, indicating potential health risks associated with prolonged exposure .

Case Study 2: Material Development

Research published in material science journals explored the use of halogenated compounds like 1-CEB in developing advanced materials for electronics. The study demonstrated that incorporating such compounds could enhance thermal stability and flame resistance in polymer matrices used for electronic devices.

Mechanism of Action

The mechanism of action of 1-chloro-3-ethylbenzene primarily involves its reactivity towards electrophiles and nucleophiles. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. The ethyl group, being an electron-donating group, slightly counteracts the deactivating effect of the chlorine atom .

Comparison with Similar Compounds

1-Chloro-3-ethylbenzene can be compared with other similar compounds such as:

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Biological Activity

1-Chloro-3-ethylbenzene (1-CEB), an aromatic compound with the molecular formula C8_8H9_9Cl, is a chlorinated derivative of ethylbenzene. Its unique structure, characterized by a chlorine atom and an ethyl group at the meta position of the benzene ring, influences its biological activity and potential applications in various fields, including pharmacology and environmental science.

1-CEB is classified under chlorobenzenes and exhibits distinctive chemical properties due to the presence of both the chlorine atom and the ethyl group. The chlorine atom makes it susceptible to nucleophilic attack, while the ethyl group can influence steric hindrance in reactions. This reactivity is crucial for understanding its behavior in synthetic chemistry and potential biological effects. The compound is also recognized for its combustible nature and can cause skin and eye irritation upon exposure.

Acute Toxicity

The acute toxicity of 1-CEB has been assessed through various studies. It is noted to be harmful if swallowed, inhaled, or absorbed through the skin. Exposure can lead to symptoms such as respiratory irritation and central nervous system effects .

Chronic Effects

Long-term exposure to chlorinated compounds like 1-CEB has raised concerns regarding potential carcinogenic effects. The International Agency for Research on Cancer (IARC) has classified some chlorinated compounds as possibly carcinogenic to humans based on limited evidence from animal studies .

Environmental Impact

A case study highlighted the detection of 1-CEB in wastewater and drinking water sources, indicating environmental contamination. This study emphasized the need for further evaluation of its hazards and physical-chemical properties due to its presence in groundwater and potential routes of human exposure .

Occupational Exposure

The NIOSH Occupational Exposure Banding process evaluates chemicals like 1-CEB based on toxicological endpoints, including carcinogenicity and reproductive toxicity. This assessment categorizes exposure levels into bands that help determine safety measures for workers handling these chemicals .

The biological activity of 1-CEB can be attributed to its ability to interact with biological molecules through electrophilic substitution reactions. The presence of the chlorine atom allows it to form adducts with nucleophiles such as proteins and DNA, potentially leading to cytotoxic effects.

Cellular Studies

Research has demonstrated that chlorinated aromatic compounds can induce oxidative stress in cells, leading to cellular damage. For instance, studies on similar compounds have shown that they can disrupt mitochondrial function and trigger apoptosis in various cell lines .

Data Summary Table

Parameter Value
Molecular FormulaC8_8H9_9Cl
Molecular Weight140.61 g/mol
Acute ToxicityHarmful if ingested/inhaled
Environmental DetectionFound in wastewater/drinking water
Potential CarcinogenicityPossibly carcinogenic

Q & A

Q. What are the standard synthetic routes for 1-chloro-3-ethylbenzene, and how do directing effects influence reaction design?

Basic
The synthesis typically involves Friedel-Crafts acylation of benzene with propanoyl chloride, followed by reduction (e.g., Clemmensen or Wolff-Kishner) to yield ethylbenzene. Subsequent chlorination using Cl₂/FeCl₃ leverages the ethyl group’s meta-directing effect to introduce chlorine at the 3-position. Alternative routes may involve sequential halogenation and alkylation, but regioselectivity must be carefully controlled .

Key Methodological Considerations :

  • Order of functionalization: Chlorination after ethyl group installation ensures meta selectivity.
  • Catalyst choice: FeCl₃ is standard for electrophilic chlorination.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic

  • NMR : ¹H NMR identifies ethyl (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.6–2.8 ppm, quartet for CH₂) and aromatic protons (δ 6.8–7.3 ppm, meta-coupled signals). ¹³C NMR confirms chlorine’s deshielding effect on the adjacent carbon.
  • GC-MS : Quantifies purity and detects isomers (e.g., ortho/para byproducts).
  • IR : C-Cl stretch (~550–850 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

Q. How can researchers resolve contradictions in reported regioselectivity data for this compound synthesis?

Advanced
Conflicting outcomes often arise from competing directing effects (e.g., residual acyl groups from incomplete reduction). Methodological solutions:

  • Stepwise monitoring : Use TLC or in-situ IR to confirm intermediate structures.
  • Computational validation : Apply density functional theory (DFT) to model transition states and predict regioselectivity .
  • Replication : Standardize reaction conditions (e.g., solvent, temperature) across labs to minimize variability .

Q. What strategies optimize reaction yields while minimizing byproducts like ortho/para isomers?

Advanced

  • Temperature control : Lower temperatures (0–25°C) favor meta selectivity by reducing kinetic competition.
  • Catalyst modulation : FeCl₃ doped with AlCl₃ enhances electrophile activation.
  • Solvent effects : Polar aprotic solvents (e.g., nitrobenzene) improve Cl⁺ generation .

Q. How should researchers evaluate conflicting biological activity data for chlorinated ethylbenzene derivatives?

Advanced

  • Data reliability tiers : Classify studies as "Reliable" (GLP-compliant), "Reliable with Restriction" (pre-GLP but valid), or "Not Reliable" (poor documentation). Prioritize studies with explicit QA/QC protocols .
  • Meta-analysis : Cross-reference toxicity or bioactivity data across EPA DSSTox, PubChem, and peer-reviewed literature to identify consensus .

Q. What computational tools predict the environmental or reactivity profiles of this compound?

Advanced

  • EPI Suite/ECOSAR : Estimates environmental persistence and toxicity.
  • Molecular docking : Screens potential interactions with biological targets (e.g., cytochrome P450 enzymes).
  • QSAR models : Correlate substituent effects (Cl, ethyl) with physicochemical properties (logP, pKa) .

Q. What safety protocols are essential for handling this compound in academic labs?

Basic

  • PPE : Nitrile gloves, vapor-resistant goggles, and lab coats.
  • Ventilation : Use fume hoods for chlorination steps to mitigate Cl₂ exposure.
  • Storage : Inert atmosphere (N₂) and amber glass to prevent photodegradation .

Q. How can researchers validate synthetic intermediates to ensure pathway fidelity?

Advanced

  • Isotopic labeling : Track chlorine incorporation via ³⁶Cl radiolabeling.
  • X-ray crystallography : Resolve ambiguous structures (e.g., distinguishing meta from para isomers).
  • Kinetic profiling : Compare reaction rates to theoretical models .

Tables

Common Impurities Detection Method Mitigation Strategy
Ortho/para isomersGC-MS, HPLCOptimize reaction order
Residual propanoyl chlorideFT-IRExtended reduction time
DiethylbenzeneNMRControl alkylation stoichiometry

Properties

IUPAC Name

1-chloro-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXUEGMPESDGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211032
Record name Benzene, 1-chloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-16-6
Record name 1-Chloro-3-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-ethylbenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-chloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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